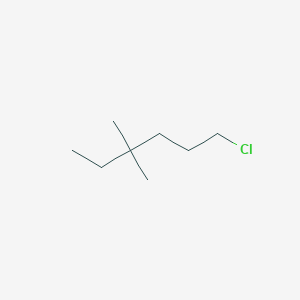
1-Chloro-8-methoxy-3-methylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-8-methoxy-3-methylisoquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClNO. It belongs to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chlorine atom at the first position, a methoxy group at the eighth position, and a methyl group at the third position on the isoquinoline ring.
Méthodes De Préparation
The synthesis of 1-Chloro-8-methoxy-3-methylisoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives . Additionally, modern methods may involve metal-catalyzed reactions or catalyst-free processes in aqueous media to enhance efficiency and reduce environmental impact .
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
1-Chloro-8-methoxy-3-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The isoquinoline ring can be reduced to tetrahydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
These reactions yield various products, which can be further utilized in different applications, including the synthesis of more complex molecules .
Applications De Recherche Scientifique
1-Chloro-8-methoxy-3-methylisoquinoline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Chloro-8-methoxy-3-methylisoquinoline involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . For instance, they may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or modulate neurotransmitter receptors, affecting neurological functions .
Comparaison Avec Des Composés Similaires
1-Chloro-8-methoxy-3-methylisoquinoline can be compared with other isoquinoline derivatives, such as:
1-Chloro-8-methylisoquinoline: Lacks the methoxy group, which may affect its reactivity and biological activity.
8-Methoxy-3-methylisoquinoline:
1-Chloro-3-methylisoquinoline: Lacks the methoxy group, potentially altering its chemical behavior and biological effects.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of scientific research and industrial use.
Propriétés
Formule moléculaire |
C11H10ClNO |
|---|---|
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
1-chloro-8-methoxy-3-methylisoquinoline |
InChI |
InChI=1S/C11H10ClNO/c1-7-6-8-4-3-5-9(14-2)10(8)11(12)13-7/h3-6H,1-2H3 |
Clé InChI |
NTTSSSMMSODRHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=CC=C2)OC)C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Azepan-3-yl)methyl]-2-methylpropanamide](/img/structure/B13196983.png)
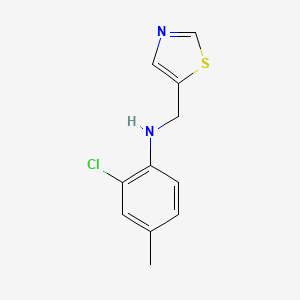
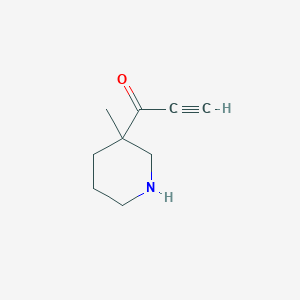
![3-[3-(Dimethylamino)-2-hydroxypropyl]oxane-3-carbonitrile](/img/structure/B13196999.png)
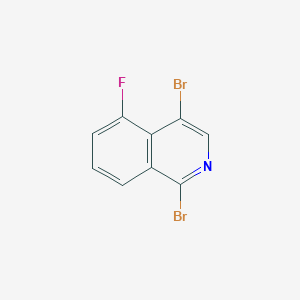


![6-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13197024.png)
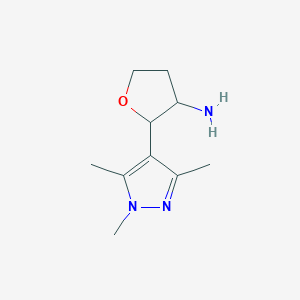
![5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B13197031.png)
![2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13197037.png)

![1-Methyl-N-[1-(thiophen-2-yl)ethyl]piperidin-4-amine](/img/structure/B13197050.png)
